2-Propenoic acid, 3-[3-(acetyloxy)phenyl]-
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Overview
Description
2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of an acetyloxy group attached to the phenyl ring and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- typically involves the esterification of 3-hydroxyphenylprop-2-enoic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated phenylpropanoic acids.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, known for its antioxidant and anti-inflammatory properties.
Cinnamic Acid: 3-Phenylprop-2-enoic acid, used in the flavor and fragrance industry.
Sinapic Acid: 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, studied for its potential health benefits.
Uniqueness: 2-Propenoic acid, 3-[3-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature also contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H10O4 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(3-acetyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
LSZKRNUEKNCZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
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